4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid
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Overview
Description
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid (4-BFTB) is a compound that has been studied for its potential applications in medicinal chemistry and chemical synthesis. 4-BFTB is a fluorinated benzoic acid derivative that has been used as a precursor for the synthesis of several pharmaceuticals. 4-BFTB has been studied for its potential to act as a substrate in organic synthesis, as well as its ability to act as a catalyst in organic reactions. Additionally, 4-BFTB has been studied for its potential applications in medicinal chemistry, specifically its ability to act as a ligand in drug design.
Scientific Research Applications
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid has been studied for its potential applications in medicinal chemistry and chemical synthesis. This compound has been used as a substrate in organic synthesis, and it has been studied for its ability to act as a ligand in drug design. Additionally, this compound has been studied for its potential to act as a catalyst in organic reactions. This compound has also been studied for its ability to act as an inhibitor of enzymes such as cytochrome P450, as well as its ability to act as an inhibitor of the binding of drugs to their target proteins.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antifungal and antibacterial activities , suggesting that their targets may be enzymes or proteins essential for the growth and survival of these organisms.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of the organisms
Pharmacokinetics
It’s known that similar compounds are soluble in water , which could potentially influence their bioavailability and distribution within the body.
Result of Action
Based on its antimicrobial activity, it can be inferred that it likely leads to the death of microorganisms by interfering with their essential biochemical processes .
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid in laboratory experiments include its low cost and availability, its ability to act as a substrate in organic synthesis, and its potential to act as a ligand in drug design. Additionally, this compound is relatively stable in aqueous solutions and has a low toxicity profile. The main limitation of using this compound in laboratory experiments is its potential to interact with proteins and enzymes in the body, which could lead to undesirable side effects.
Future Directions
Future research on 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid should focus on its potential applications in medicinal chemistry and chemical synthesis. Additionally, further research should be conducted to better understand the mechanism of action of this compound and its potential to interact with proteins and enzymes in the body. Additionally, further research should be conducted to determine the potential advantages and limitations of using this compound in laboratory experiments. Finally, further research should be conducted to explore the potential of this compound to act as a ligand in drug design.
Synthesis Methods
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid can be synthesized using a variety of methods. The most commonly used method is a two-step process involving the reaction of benzyl bromide with sodium fluoride in acetic acid to form this compound. The reaction is conducted under reflux conditions, and the product is then purified by column chromatography. Other methods of synthesis include the reaction of benzyl bromide with potassium fluoride in acetic acid, the reaction of benzyl bromide with sodium fluoride in acetic acid, and the reaction of benzyl bromide with sodium fluoride in acetic anhydride.
properties
IUPAC Name |
3-fluoro-4-phenylmethoxy-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c16-12-7-10(14(20)21)6-11(15(17,18)19)13(12)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULKEBWQWLYIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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